molecular formula C11H16N4O5S B2390083 3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421584-89-5

3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2390083
M. Wt: 316.33
InChI Key: LXZNOUPHMMNPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C11H16N4O5S and a molecular weight of 316.331. It is not intended for human or veterinary use and is available for research use only1.


Please note that this information is based on the limited data available from the web search and may not be complete or accurate. Always refer to the original sources or consult with a professional in the field for accurate information.


Scientific Research Applications

Synthesis and Bioactivity

  • Novel compounds derived from visnagenone and khellinone, exhibiting structures related to the query compound, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiproliferative Effects

  • Research into pyrido(2,3-d)pyrimidine derivatives indicated their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa. This study emphasizes the antimicrobial potential of pyrimidine derivatives, suggesting that compounds with similar structural features could serve as bases for developing new antibacterial agents (Matsumoto & Minami, 1975).

  • Another study focused on the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines. Compounds within this structural realm exhibited promising antiproliferative effects, indicating potential applications in cancer therapy (Mallesha et al., 2012).

Computational and Synthetic Approaches

  • Computational quantum chemical studies on uracil-5-tertiary sulfonamides related to the query structure provided insights into the electronic structure, pharmacokinetic properties, and theoretical bioactivity predictions. Such studies illustrate the importance of computational methods in predicting the properties and potential applications of novel compounds (Gaurav & Krishna, 2021).

  • Innovative synthetic methodologies have been developed for constructing pyridine-pyrimidines and their derivatives, demonstrating the versatility of piperazine and pyrimidine moieties in medicinal chemistry. These methodologies enable the efficient creation of compounds with potential biological activities, emphasizing the utility of such structural elements in drug design (Rahmani et al., 2018).

properties

IUPAC Name

3-methyl-5-(4-methylsulfonylpiperazine-1-carbonyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5S/c1-13-9(16)8(7-12-11(13)18)10(17)14-3-5-15(6-4-14)21(2,19)20/h7H,3-6H2,1-2H3,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNOUPHMMNPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

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